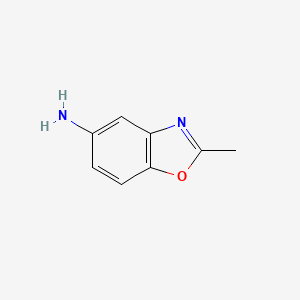

2-Methyl-1,3-benzoxazol-5-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methyl-1,3-benzoxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-5-10-7-4-6(9)2-3-8(7)11-5/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FECYTFWPNCBIHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(O1)C=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70353297 | |

| Record name | 2-methyl-1,3-benzoxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70353297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72745-76-7 | |

| Record name | 2-methyl-1,3-benzoxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70353297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-1,3-benzoxazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Methyl-1,3-benzoxazol-5-amine chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and a plausible synthetic route for 2-Methyl-1,3-benzoxazol-5-amine. This document is intended to serve as a valuable resource for researchers and professionals involved in medicinal chemistry, organic synthesis, and drug development.

Chemical Structure and Identification

This compound is a heterocyclic aromatic compound. The structure consists of a benzene ring fused to an oxazole ring, with a methyl group at the 2-position and an amine group at the 5-position.

| Structural Information | Data |

| IUPAC Name | This compound[1] |

| SMILES | Cc1nc2cc(N)ccc2o1[2] |

| InChI | 1S/C8H8N2O/c1-5-10-7-4-6(9)2-3-8(7)11-5/h2-4H,9H2,1H3[2] |

| InChI Key | FECYTFWPNCBIHC-UHFFFAOYSA-N[2] |

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. Please note that some of these values are predicted.

| Property | Value | Reference |

| Molecular Formula | C₈H₈N₂O | [2] |

| Molar Mass | 148.16 g/mol | [2] |

| Melting Point | 50-53 °C | |

| Boiling Point (Predicted) | 290.6 ± 13.0 °C | |

| Density (Predicted) | 1.254 ± 0.06 g/cm³ | |

| Appearance | Solid | [2] |

Proposed Synthetic Pathway

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Proposed)

Step 1: Synthesis of N-(2-hydroxy-5-methyl-4-nitrophenyl)acetamide

-

In a round-bottom flask, dissolve 4-methyl-2-nitrophenol in an excess of acetic anhydride.

-

Heat the reaction mixture at reflux for a specified period, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture and pour it into ice-water to precipitate the product.

-

Filter the solid, wash with cold water, and dry to obtain N-(2-hydroxy-5-methyl-4-nitrophenyl)acetamide.

Step 2: Synthesis of 2-Methyl-5-nitro-1,3-benzoxazole

-

The N-(2-hydroxy-5-methyl-4-nitrophenyl)acetamide from the previous step is heated, either neat or in a high-boiling solvent.

-

This thermal dehydration leads to the cyclization to form the benzoxazole ring.

-

The progress of the reaction should be monitored by TLC.

-

Upon completion, the product can be purified by recrystallization or column chromatography.

Step 3: Synthesis of this compound

-

Dissolve 2-Methyl-5-nitro-1,3-benzoxazole in a suitable solvent such as ethanol or ethyl acetate.

-

Add a reducing agent. Common reagents for nitro group reduction include tin(II) chloride (SnCl₂) in concentrated hydrochloric acid (HCl), or catalytic hydrogenation with hydrogen gas (H₂) over a palladium on carbon (Pd-C) catalyst.

-

Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

-

After the reaction is complete, the mixture is worked up accordingly. For the SnCl₂/HCl reduction, the reaction is typically basified to precipitate the tin salts, and the product is extracted with an organic solvent. For catalytic hydrogenation, the catalyst is filtered off, and the solvent is evaporated.

-

The crude product can be purified by column chromatography or recrystallization to yield this compound.

Reactivity and Potential Applications

Benzoxazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known to exhibit a wide range of biological activities.[3] While specific studies on this compound are limited, the benzoxazole scaffold is a key pharmacophore in drugs with various therapeutic applications.

The presence of the amine group at the 5-position provides a reactive handle for further chemical modifications, allowing for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies. These derivatives could be explored for activities such as:

-

Anticancer agents

-

Antimicrobial agents

-

Antiviral agents

-

Anti-inflammatory agents

The general importance of the benzoxazole core in drug discovery is illustrated below.

Caption: Biological significance of the benzoxazole scaffold in drug discovery.

Safety and Handling

Based on available safety data, this compound is classified with the GHS07 pictogram, indicating that it can be harmful if swallowed and causes serious eye irritation.[2]

| Safety Information | Details |

| Pictograms | GHS07 (Exclamation Mark)[2] |

| Signal Word | Warning[2] |

| Hazard Statements | H302 (Harmful if swallowed), H319 (Causes serious eye irritation)[2] |

| Precautionary Statements | P264, P280, P301+P312, P305+P351+P338, P337+P313, P501[2] |

It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

An In-depth Technical Guide to the Physical and Spectral Data of 2-Methyl-1,3-benzoxazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and predicted spectral properties of the heterocyclic compound 2-Methyl-1,3-benzoxazol-5-amine. Due to the limited availability of direct experimental data in peer-reviewed literature, this document combines reported physical characteristics with predicted spectral data based on the analysis of structurally similar benzoxazole derivatives. This guide also outlines a general experimental protocol for the synthesis of related compounds, which can be adapted for the preparation of the title compound.

Compound Identity and Physical Properties

This compound is a substituted benzoxazole derivative. The benzoxazole scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₈N₂O | N/A |

| Molar Mass | 148.16 g/mol | N/A |

| CAS Number | 72745-76-7 | N/A |

| Melting Point | 50-53 °C | N/A |

| Boiling Point | 290.6 ± 13.0 °C (Predicted) | N/A |

| Density | 1.254 ± 0.06 g/cm³ (Predicted) | N/A |

| Appearance | Solid (form) | N/A |

Spectral Data (Predicted)

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., DMSO-d₆) would likely exhibit the following signals:

Table 2: Predicted ¹H NMR Chemical Shifts

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~2.4-2.5 | Singlet | -CH₃ (at position 2) |

| ~5.0-6.0 | Broad Singlet | -NH₂ (protons of the amine group) |

| ~6.5-7.5 | Multiplet | Aromatic protons on the benzene ring |

Note: The exact chemical shifts of the aromatic protons will depend on the substitution pattern and the solvent used.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum is expected to show signals corresponding to the eight carbon atoms in the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts

| Chemical Shift (δ) ppm | Assignment |

| ~14-22 | -CH₃ |

| ~100-150 | Aromatic and Heterocyclic Carbons |

| ~160-170 | C2 Carbon of the oxazole ring |

Note: The signals for the aromatic carbons would require more detailed analysis and comparison with experimentally obtained spectra for precise assignment.

Predicted Infrared (IR) Spectral Data

The IR spectrum would be characterized by absorption bands corresponding to the functional groups present in the molecule.

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450-3300 | Medium-Strong, Broad | N-H stretching (asymmetric and symmetric) of the primary amine |

| 3100-3000 | Medium-Weak | C-H stretching (aromatic) |

| 2950-2850 | Medium-Weak | C-H stretching (aliphatic -CH₃) |

| ~1620 | Medium-Strong | N-H bending (scissoring) of the primary amine |

| ~1580 | Medium-Strong | C=N stretching of the oxazole ring |

| ~1500 | Medium-Strong | C=C stretching (aromatic) |

| ~1250 | Medium-Strong | C-N stretching (aromatic amine) |

| ~1200 | Medium-Strong | C-O-C stretching of the oxazole ring |

Predicted Mass Spectrometry Data

In a mass spectrum obtained by electron ionization (EI-MS), the molecular ion peak (M⁺) would be expected at an m/z corresponding to the molecular weight of the compound.

Table 5: Predicted Mass Spectrometry Fragmentation

| m/z Value | Assignment |

| 148 | Molecular Ion (M⁺) |

Note: The fragmentation pattern would likely involve the loss of small neutral molecules such as HCN or CH₃CN, as well as cleavage of the benzoxazole ring, leading to characteristic fragment ions.

Experimental Protocols: A General Approach to Synthesis

While a specific protocol for the synthesis of this compound is not detailed in the available literature, a general and widely applicable method for the synthesis of 2-substituted benzoxazoles involves the condensation of a 2-aminophenol derivative with a suitable carboxylic acid or its derivative. For the target molecule, this would involve the reaction of 2-amino-4-nitrophenol followed by reduction of the nitro group.

General Synthesis of 2-Methyl-5-nitro-1,3-benzoxazole

-

Reaction Setup: To a round-bottom flask, add 2-amino-4-nitrophenol and a suitable acetylating agent (e.g., acetic anhydride or acetyl chloride) in a solvent such as glacial acetic acid or an inert solvent like toluene.

-

Condensation: The reaction mixture is heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water. The precipitated solid is collected by filtration, washed with water, and dried.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield 2-methyl-5-nitro-1,3-benzoxazole.

Reduction to this compound

-

Reaction Setup: The synthesized 2-methyl-5-nitro-1,3-benzoxazole is dissolved in a suitable solvent (e.g., ethanol, ethyl acetate).

-

Reduction: A reducing agent, such as tin(II) chloride dihydrate (SnCl₂·2H₂O) in the presence of concentrated hydrochloric acid, or catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst), is added to the solution.

-

Reaction Conditions: The reaction is typically stirred at room temperature or with gentle heating until the reduction is complete (monitored by TLC).

-

Work-up: The reaction mixture is neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide solution) and the product is extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure.

-

Purification: The final product, this compound, can be purified by column chromatography or recrystallization.

Visualization of Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and characterization of this compound.

Caption: Generalized synthetic and characterization workflow.

Conclusion

This technical guide consolidates the available physical data for this compound and provides predicted spectral characteristics to aid in its identification and characterization. The outlined synthetic protocol offers a viable, general approach for its preparation in a laboratory setting. Further experimental work is required to confirm the predicted spectral data and to explore the potential biological activities of this compound. Researchers and drug development professionals can use this guide as a foundational resource for their studies involving this and related benzoxazole derivatives.

An In-depth Technical Guide to CAS Number 72745-76-7: Properties, Hazards, and Biological Potential of 5-Amino-2-methyl-1,3-benzoxazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, known hazards, and biological potential of the compound with CAS number 72745-76-7, identified as 5-Amino-2-methyl-1,3-benzoxazole. While this specific molecule is primarily utilized as a key intermediate in the synthesis of more complex, biologically active compounds, the benzoxazole scaffold itself is a privileged structure in medicinal chemistry. This document summarizes the available data for the core compound and explores the broader therapeutic applications of the benzoxazole class, offering insights for researchers in drug discovery and development.

Chemical and Physical Properties

5-Amino-2-methyl-1,3-benzoxazole is a solid organic compound. Its fundamental properties are summarized in the table below for easy reference.

| Property | Value |

| CAS Number | 72745-76-7 |

| IUPAC Name | 2-Methyl-1,3-benzoxazol-5-amine |

| Synonyms | 5-Amino-2-methylbenzoxazole, 2-Methylbenzo[d]oxazol-5-amine |

| Molecular Formula | C₈H₈N₂O |

| Molecular Weight | 148.16 g/mol |

| Physical Form | Solid, Crystalline Powder |

| Melting Point | Not available |

Hazards and Safety Information

Based on available safety data sheets, 5-Amino-2-methyl-1,3-benzoxazole is classified with the following hazards. It is imperative that appropriate safety precautions are taken when handling this compound in a laboratory setting.

| Hazard Category | GHS Classification | Precautionary Statements |

| Acute Toxicity, Oral | H302: Harmful if swallowed | P264, P270, P301+P312, P330, P501 |

| Skin Corrosion/Irritation | Not Classified | P280 |

| Serious Eye Damage/Irritation | Not Classified | P305+P351+P338 |

Handling and Storage:

-

Wear protective gloves, clothing, and eye/face protection.

-

Wash hands and any exposed skin thoroughly after handling.

-

Store in a well-ventilated place. Keep container tightly closed.

Disposal:

-

Dispose of contents/container to an approved waste disposal plant.

Synthesis and Experimental Protocols

While specific, detailed protocols for the synthesis of 5-Amino-2-methyl-1,3-benzoxazole are not extensively published in peer-reviewed literature, general methods for the synthesis of benzoxazole derivatives are well-established. A common approach involves the condensation of an appropriately substituted o-aminophenol with a carboxylic acid or its derivative.

General Synthetic Protocol for 2-Substituted-5-aminobenzoxazoles

This protocol describes a general method that can be adapted for the synthesis of 5-Amino-2-methyl-1,3-benzoxazole.

dot

Caption: General synthetic workflow for 5-Amino-2-methyl-1,3-benzoxazole.

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4-diaminophenol in a suitable solvent such as toluene.

-

Reagent Addition: Slowly add a slight molar excess of acetic anhydride or acetyl chloride to the solution.

-

Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Neutralize with a suitable base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Biological Activities and Potential Applications

While there is limited specific biological data for 5-Amino-2-methyl-1,3-benzoxazole itself, the benzoxazole scaffold is a cornerstone in the development of a wide array of therapeutic agents. This compound serves as a valuable starting material for the synthesis of derivatives with significant biological activities.

Antimicrobial and Antifungal Activity

Benzoxazole derivatives have been extensively investigated for their potent antimicrobial and antifungal properties. The mechanism of action for some of these derivatives is believed to involve the inhibition of essential bacterial enzymes.

dot

Caption: Inhibition of DNA gyrase by benzoxazole derivatives.

Anticancer Activity

Numerous studies have highlighted the potential of benzoxazole derivatives as anticancer agents. These compounds have been shown to target various pathways involved in cancer cell proliferation and survival.

dot

Caption: Multiple anticancer pathways targeted by benzoxazoles.

Other Potential Therapeutic Areas

The versatility of the benzoxazole scaffold has led to its exploration in a variety of other therapeutic areas, including:

-

Anti-inflammatory agents

-

Anthelmintic drugs

-

Antiviral compounds

-

Central nervous system (CNS) active agents

Conclusion

5-Amino-2-methyl-1,3-benzoxazole (CAS 72745-76-7) is a valuable chemical intermediate with a well-defined chemical structure and known hazards that necessitate careful handling. While direct biological activity data for this specific compound is sparse, its core benzoxazole structure is of significant interest to the medicinal chemistry community. The extensive research into benzoxazole derivatives demonstrates a broad range of potent biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. For researchers and drug development professionals, 5-Amino-2-methyl-1,3-benzoxazole represents a key building block for the synthesis of novel therapeutic agents. Further investigation into the biological profile of this core molecule and its simple derivatives may yet uncover intrinsic activities of interest. The experimental protocols and mechanistic insights provided in this guide for the broader benzoxazole class can serve as a foundation for future research and development efforts centered around this versatile scaffold.

The Benzoxazole Core: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The benzoxazole core, a heterocyclic aromatic compound formed by the fusion of a benzene and an oxazole ring, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow for versatile interactions with a wide range of biological targets, leading to a broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the biological significance of the benzoxazole core, with a focus on its applications in oncology, infectious diseases, and inflammatory conditions. This document details the quantitative biological data of various benzoxazole derivatives, provides explicit experimental protocols for their evaluation, and visualizes key signaling pathways and experimental workflows.

Physicochemical Properties and Biological Versatility

The benzoxazole nucleus is a planar, bicyclic system with a molecular formula of C₇H₅NO.[1] Its aromaticity and the presence of both nitrogen and oxygen heteroatoms contribute to its ability to engage in various non-covalent interactions with biological macromolecules, including hydrogen bonding, and π-π stacking. These interactions are fundamental to the diverse biological activities exhibited by benzoxazole derivatives, which include anticancer, antimicrobial, anti-inflammatory, analgesic, and antiviral properties.[2][3] The structural rigidity of the benzoxazole core provides a stable platform for the introduction of various substituents, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Anticancer Activity: Targeting Key Signaling Pathways

Benzoxazole derivatives have demonstrated significant potential as anticancer agents by targeting crucial signaling pathways involved in tumor growth, proliferation, and survival.[4] One of the most prominent targets is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[5][6]

Quantitative Data: Anticancer Activity of Benzoxazole Derivatives

The in vitro cytotoxic and enzyme inhibitory activities of various benzoxazole derivatives are summarized below.

| Compound ID | Cancer Cell Line | IC50 (µM) | Target | IC50 (nM) | Reference(s) |

| 12l | HepG2 | 10.50 | VEGFR-2 | 97.38 | [5] |

| MCF-7 | 15.21 | [5] | |||

| 12d | HepG2 | 23.61 | VEGFR-2 | 194.6 | [5] |

| 12i | HepG2 | 27.30 | VEGFR-2 | 155 | [5] |

| 13a | HepG2 | 25.47 | VEGFR-2 | 267.80 | [5] |

| 14o | HepG2 | - | VEGFR-2 | 586.3 (pg/ml) | |

| 14l | HepG2 | 6.70 | VEGFR-2 | 636.2 (pg/ml) | |

| 14b | HepG2 | - | VEGFR-2 | 705.7 (pg/ml) | |

| 1 | HCT-116 | 7.2 | VEGFR-2 | 268 | [7] |

| MCF-7 | 7.8 | [7] | |||

| 11 | HCT-116 | - | VEGFR-2 | 361 | [7] |

| 12 | HCT-116 | - | VEGFR-2 | 385 | [7] |

| 10b | A549 | 0.13 | - | - | [8] |

| MCF-7 | 0.10 | [8] | |||

| HT-29 | 0.22 | [8] | |||

| 3c | MCF-7 | 4 | - | - | [9] |

| 3b | MCF-7 | 12 | - | - | [9] |

| 3e | HepG2 | 17.9 | - | - | [9] |

| B12 | Breast Cancer Cell Lines | 4.96 - 9.82 | mTOR | - | [10] |

| B20 | Breast Cancer Cell Lines | 4.96 - 9.82 | mTOR | - | [10] |

| 10 | KB | 3.3 | Topoisomerase II | - | [3] |

| 11 | MCF-7, HCT-116 | Promising Activity | - | - | [3] |

| 5 | MCF-7 | Significant Activity | - | - | [3] |

| 6 | MCF-7 | Significant Activity | - | - | [3] |

| 4, 6, 25, 26 | HCT116 | Best Anticancer Activity | - | - | [11] |

Signaling Pathways in Oncology

Benzoxazole derivatives can inhibit the autophosphorylation of VEGFR-2, thereby blocking downstream signaling cascades like the PLCγ-PKC-MAPK and PI3K-AKT pathways, which are crucial for endothelial cell proliferation and migration.[5]

Certain benzoxazole derivatives induce apoptosis in cancer cells by modulating the expression of Bcl-2 family proteins.[12] They can upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2, leading to an increased Bax/Bcl-2 ratio.[12] This promotes the release of cytochrome c from the mitochondria, which in turn activates caspase-3, a key executioner caspase, ultimately leading to programmed cell death.[12][13]

Antimicrobial Activity

The rise of antimicrobial resistance has spurred the search for novel therapeutic agents. Benzoxazole derivatives have demonstrated promising activity against a range of pathogenic bacteria and fungi.[11][14][15][16]

Quantitative Data: Antimicrobial Activity of Benzoxazole Derivatives

The minimum inhibitory concentrations (MICs) of various benzoxazole derivatives against selected microbial strains are presented below.

| Compound ID | Bacillus subtilis (MIC, µM) | Escherichia coli (MIC, µM) | Pseudomonas aeruginosa (MIC, µM) | Klebsiella pneumoniae (MIC, µM) | Salmonella typhi (MIC, µM) | Candida albicans (MIC, µM) | Aspergillus niger (MIC, µM) | Reference(s) |

| 1 | - | - | - | - | - | 0.34 x 10⁻³ | - | [11] |

| 10 | 1.14 x 10⁻³ | - | - | - | - | - | - | [11] |

| 13 | - | - | 2.57 x 10⁻³ | - | - | - | - | [11] |

| 16 | - | - | - | 1.22 x 10⁻³ | - | - | - | [11] |

| 19 | - | - | - | - | 2.40 x 10⁻³ | - | 2.40 x 10⁻³ | [11] |

| 20 | - | - | - | - | 2.40 x 10⁻³ | - | - | [11] |

| 24 | - | 1.40 x 10⁻³ | - | - | - | - | - | [11] |

| Various | - | - | - | - | - | MICs from 64 µg/ml | - | [15] |

Experimental Workflow for Antimicrobial Screening

A typical workflow for the discovery and evaluation of novel antimicrobial benzoxazole compounds is outlined below.

Anti-inflammatory Activity

Benzoxazole derivatives have also been investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[17][18]

Quantitative Data: Anti-inflammatory Activity of Benzoxazole Derivatives

The inhibitory concentrations of various benzoxazole derivatives against key inflammatory mediators are presented below.

| Compound ID | Target | IC50 (µM) | Reference(s) |

| 3c | IL-6 | 10.14 | [19] |

| 3d | IL-6 | 5.43 | [19] |

| 3g | IL-6 | 5.09 | [19] |

| Methyl-2-amino benzoxazole carboxylate Tosylate | COX-2 | 11.5 (µg/ml) | [20] |

| Methyl-2-(phenyl sulfonamido) benzoxazole-5-carboxylate | COX-2 | 25.8 (µg/ml) | [20] |

| Methyl-2-benzamido benzoxazole-5- carboxylate | COX-2 | 30.7 (µg/ml) | [20] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of a benzoxazole derivative that inhibits the growth of a cancer cell line by 50% (IC50).

Materials:

-

96-well flat-bottom microplates

-

Cancer cell lines (e.g., HepG2, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Benzoxazole derivative stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of the benzoxazole derivative in culture medium. Remove the old medium from the plate and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.

Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: To determine the minimum inhibitory concentration (MIC) of a benzoxazole derivative against a specific microorganism.

Materials:

-

96-well flat-bottom microtiter plates

-

Sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

-

Microbial inoculum (adjusted to 0.5 McFarland standard)

-

Benzoxazole derivative stock solution (in DMSO)

-

Positive control antibiotic (e.g., Ciprofloxacin, Fluconazole)

-

Negative control (broth and solvent)

Procedure:

-

Compound Dilution: Prepare a serial two-fold dilution of the benzoxazole compound in the appropriate broth directly in the 96-well plate.

-

Inoculation: Add the standardized microbial inoculum to each well, except for the sterility control wells.

-

Controls: Include a positive control (broth with inoculum and a standard antibiotic), a negative growth control (broth with inoculum and the solvent used to dissolve the compound), and a sterility control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro VEGFR-2 Kinase Assay

Objective: To determine the inhibitory activity of a benzoxazole derivative against VEGFR-2 kinase.

Materials:

-

Recombinant human VEGFR-2 kinase

-

Kinase buffer

-

ATP

-

Poly (Glu, Tyr) 4:1 substrate

-

Benzoxazole derivative stock solution (in DMSO)

-

ADP-Glo™ Kinase Assay kit (or similar)

-

White, opaque 96-well plates

-

Luminometer

Procedure:

-

Master Mix Preparation: Prepare a master mix containing kinase buffer, ATP, and the substrate.

-

Compound Addition: Add the serially diluted benzoxazole derivative to the wells of the 96-well plate. Include a positive control (no inhibitor) and a blank (no enzyme).

-

Enzyme Addition: Add the diluted VEGFR-2 enzyme to all wells except the blank.

-

Kinase Reaction: Incubate the plate at 30°C for 45-60 minutes to allow the kinase reaction to proceed.

-

ATP Detection: Stop the kinase reaction and measure the remaining ATP by adding the ADP-Glo™ reagent and then the kinase detection reagent according to the manufacturer's protocol.

-

Luminescence Measurement: Read the luminescence signal using a luminometer. A lower signal indicates higher kinase activity.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Conclusion

The benzoxazole core represents a highly versatile and valuable scaffold in drug discovery. Its derivatives have demonstrated a remarkable range of biological activities, with significant potential for the development of novel therapeutics in oncology, infectious diseases, and inflammation. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore and exploit the therapeutic potential of this privileged chemical entity. Future research should focus on optimizing the selectivity and pharmacokinetic profiles of lead compounds to translate the promising in vitro and in vivo activities into clinically successful drugs.

References

- 1. Caspase-Glo® 3/7 Assay Protocol [promega.com]

- 2. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. tandfonline.com [tandfonline.com]

- 5. assaygenie.com [assaygenie.com]

- 6. indigobiosciences.com [indigobiosciences.com]

- 7. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ahajournals.org [ahajournals.org]

- 18. 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 20. nano-ntp.com [nano-ntp.com]

Potential Pharmacological Activities of 2-Methyl-1,3-benzoxazol-5-amine: A Technical Guide

Disclaimer: This technical guide summarizes the potential pharmacological activities of 2-Methyl-1,3-benzoxazol-5-amine based on the known biological effects of structurally related benzoxazole derivatives. Direct experimental data for this specific compound is limited in publicly available scientific literature. Therefore, the information presented herein is largely inferential and intended to guide further research and drug discovery efforts.

Introduction

The benzoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its broad spectrum of biological activities.[1][2][3][4] Derivatives of benzoxazole have been extensively investigated and have shown promise as antimicrobial, anticancer, and anti-inflammatory agents.[1][5][6] The specific compound, this compound, features a methyl group at the 2-position and an amine group at the 5-position. While this exact substitution pattern is not extensively documented, the individual and combined influence of these substituents on the benzoxazole core, as suggested by structure-activity relationship (SAR) studies of analogous compounds, allows for the postulation of its potential pharmacological profile.[7][8]

Synthesis of Benzoxazole Derivatives

The synthesis of 2-substituted benzoxazole derivatives, including those with a 5-amino group, typically involves the condensation of an appropriately substituted o-aminophenol with a carboxylic acid, aldehyde, or other suitable precursor.[3][9][10] Polyphosphoric acid (PPA) is a commonly used catalyst for this cyclization reaction.[3][10]

A general synthetic workflow for 2-substituted-5-aminobenzoxazoles is depicted below:

References

- 1. jetir.org [jetir.org]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. tandfonline.com [tandfonline.com]

- 5. 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of some novel 2-substituted benzoxazoles as anticancer, antifungal, and antimicrobial agents | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researcher.manipal.edu [researcher.manipal.edu]

The Versatile Building Block: A Technical Guide to 2-Methyl-1,3-benzoxazol-5-amine in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-1,3-benzoxazol-5-amine is a heterocyclic aromatic compound that has garnered significant interest in the field of organic synthesis, particularly in medicinal chemistry. Its rigid benzoxazole core, coupled with a reactive primary amine, makes it a valuable scaffold for the construction of a diverse array of complex molecules with a wide range of biological activities. Benzoxazole derivatives are known to exhibit potent pharmacological properties, including antimicrobial, antifungal, antitumor, and anti-inflammatory activities.[1][2][3][4] This technical guide provides an in-depth overview of the synthesis, properties, and applications of this compound as a pivotal building block in the development of novel chemical entities.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, providing essential information for its handling and characterization.

| Property | Value | Reference |

| CAS Number | 72745-76-7 | [5] |

| Molecular Formula | C₈H₈N₂O | [5] |

| Molecular Weight | 148.16 g/mol | [5] |

| Appearance | Solid | |

| Melting Point | 50-53 °C | [5] |

| Boiling Point (Predicted) | 290.6 ± 13.0 °C | [5] |

| Density (Predicted) | 1.254 ± 0.06 g/cm³ | [5] |

Synthesis of this compound

The synthesis of this compound typically proceeds through a two-step sequence involving the acylation of a substituted aminophenol followed by cyclization. A common and efficient starting material is 2,4-diaminophenol.

Workflow for the Synthesis of this compound

References

- 1. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 2. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 3. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound [chembk.com]

Solubility and stability of 2-Methyl-1,3-benzoxazol-5-amine in common lab solvents

Technical Guide: Solubility and Stability of 2-Methyl-1,3-benzoxazol-5-amine

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available quantitative solubility and stability data for this compound is limited. This guide provides a framework of established experimental protocols to enable researchers to determine these critical parameters in the laboratory.

Introduction

This compound is a heterocyclic amine of interest in medicinal chemistry and materials science. A thorough understanding of its solubility in common laboratory solvents and its chemical stability under various conditions is fundamental for its application in research and development. Poor solubility can hinder formulation and bioavailability, while instability can compromise the integrity and shelf-life of the compound and any resulting products.

This technical guide outlines standardized methodologies for determining the solubility and stability profiles of this compound. The protocols described are based on widely accepted scientific principles, such as the shake-flask method for thermodynamic solubility and the International Council for Harmonisation (ICH) guidelines for stability testing.

Physicochemical Properties

A summary of the basic physicochemical properties of this compound is provided below.

| Property | Value |

| Molecular Formula | C₈H₈N₂O |

| Molecular Weight | 148.16 g/mol |

| Appearance | Solid |

| Melting Point | 50-53°C |

| Boiling Point (Predicted) | 290.6 ± 13.0 °C |

| Density (Predicted) | 1.254 ± 0.06 g/cm³ |

Solubility Determination

The solubility of a compound is a critical parameter that influences its handling, formulation, and biological absorption. The following sections detail a qualitative assessment and a quantitative protocol for determining the solubility of this compound.

Qualitative Solubility Assessment

A preliminary assessment can be performed to understand the compound's general solubility characteristics based on its acidic amine functional group. The following workflow can be used to classify the compound.

Given the amine functional group, this compound is expected to be soluble in acidic solutions like 5% HCl.

Quantitative Solubility Protocol: Shake-Flask Method

The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.[1] It involves creating a saturated solution and measuring the concentration of the dissolved solute.

Experimental Protocol:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a selected solvent (e.g., Water, Ethanol, Methanol, DMSO, DMF, Acetone). The excess solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or incubator (e.g., 25°C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.[2]

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a suitable syringe filter (e.g., 0.22 µm PTFE) to remove all undissolved particles.

-

Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.

-

-

Concentration Analysis:

-

Quantify the concentration of this compound in the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

-

-

Data Reporting:

-

Calculate the solubility by accounting for the dilution factor. Report the results in units such as mg/mL or µg/mL.

-

Data Presentation: Quantitative Solubility

The following table should be used to record the experimentally determined solubility data.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µg/mL) | Observations |

| Water (pH 7.0) | 25 | |||

| Ethanol | 25 | |||

| Methanol | 25 | |||

| Dimethyl Sulfoxide (DMSO) | 25 | |||

| Dimethylformamide (DMF) | 25 | |||

| Acetone | 25 | |||

| Acetonitrile | 25 | |||

| Phosphate Buffered Saline (PBS, pH 7.4) | 25 |

Stability Assessment

Stability testing provides evidence on how the quality of a substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[3]

Forced Degradation (Stress Testing)

Forced degradation studies are conducted under more severe conditions than accelerated stability studies and are essential for understanding degradation pathways and developing stability-indicating analytical methods.[4][5]

Experimental Protocol:

-

Acid/Base Hydrolysis:

-

Dissolve the compound in solutions of 0.1 M HCl and 0.1 M NaOH.

-

Incubate samples at room temperature and an elevated temperature (e.g., 60°C) for a defined period (e.g., up to 7 days).[6]

-

At specified time points, withdraw samples, neutralize them, and analyze for degradation.

-

-

Oxidative Degradation:

-

Dissolve the compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂).

-

Store the solution at room temperature and analyze at various time points.

-

-

Thermal Degradation:

-

Expose solid samples of the compound to elevated temperatures (e.g., 60°C, 80°C) in a stability chamber.[6]

-

Analyze the samples at different time intervals.

-

-

Photostability:

-

Expose solid samples and solutions of the compound to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).[7]

-

Include dark controls (samples wrapped in aluminum foil) to differentiate between thermal and light-induced degradation.[7]

-

Analyze the exposed and control samples.

-

Long-Term and Accelerated Stability Studies

These studies are performed to establish a re-test period or shelf life for the compound under defined storage conditions, following ICH Q1A(R2) guidelines.[8][9]

Experimental Protocol:

-

Batch Selection: Use at least one representative batch of this compound.

-

Storage Conditions:

-

Testing Frequency:

-

Analytical Testing: At each time point, test the samples for key attributes such as:

-

Appearance (color, physical state)

-

Assay (potency)

-

Degradation products/impurities

-

Data Presentation: Stability

The following table should be used to record stability data.

| Condition | Time Point | Appearance | Assay (%) | Total Impurities (%) | Specific Degradants (%) |

| Initial | 0 Months | ||||

| Long-Term | 3 Months | ||||

| (25°C/60% RH) | 6 Months | ||||

| 12 Months | |||||

| 24 Months | |||||

| Accelerated | 3 Months | ||||

| (40°C/75% RH) | 6 Months | ||||

| Photostability | Exposed | ||||

| (ICH Q1B) | Dark Control |

Experimental Workflow Visualization

The overall process for determining the solubility and stability of this compound is summarized in the following workflow diagram.

Conclusion

While specific data for this compound is not readily published, this guide provides robust and standardized protocols for its empirical determination. By following the detailed methodologies for solubility assessment via the shake-flask method and stability evaluation through forced degradation and ICH-guided studies, researchers can generate the critical data necessary to advance the development and application of this compound. Accurate and comprehensive solubility and stability profiles are paramount for ensuring consistent performance, safety, and efficacy in any scientific endeavor.

References

- 1. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 2. enamine.net [enamine.net]

- 3. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]

- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 7. fda.gov [fda.gov]

- 8. mastercontrol.com [mastercontrol.com]

- 9. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

Spectroscopic analysis (NMR, IR, Mass Spec) of 2-Methyl-1,3-benzoxazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 2-Methyl-1,3-benzoxazol-5-amine, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. This document outlines the expected spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses. Detailed experimental protocols are provided to facilitate the replication and validation of these findings.

Disclaimer: The spectroscopic data presented in this guide are predicted based on the chemical structure of this compound and data from analogous compounds. Publicly available experimental spectra for this specific molecule are limited.

Predicted Spectroscopic Data

The anticipated spectroscopic data for this compound are summarized below. These predictions are derived from the analysis of its structural features: a benzoxazole core, a methyl group at the 2-position, and an amine group at the 5-position.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~2.5 | Singlet | 3H | C2-CH₃ |

| ~5.0-6.0 | Broad Singlet | 2H | C5-NH₂ |

| ~6.5-6.7 | Doublet of Doublets | 1H | H6 |

| ~6.8 | Doublet | 1H | H4 |

| ~7.2 | Doublet | 1H | H7 |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~15 | C2-CH₃ |

| ~105 | C4 |

| ~110 | C6 |

| ~115 | C7 |

| ~135 | C7a |

| ~145 | C5 |

| ~150 | C3a |

| ~165 | C2 |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450-3300 | Medium-Strong | N-H stretch (asymmetric and symmetric) |

| 3050-3000 | Medium | Aromatic C-H stretch |

| 2950-2850 | Weak-Medium | Aliphatic C-H stretch (CH₃) |

| 1620-1580 | Strong | C=N stretch (benzoxazole ring) |

| 1600-1450 | Medium-Strong | Aromatic C=C stretch |

| 1250-1200 | Strong | Asymmetric C-O-C stretch |

| 850-800 | Strong | C-H out-of-plane bending |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 148 | High | [M]⁺ (Molecular Ion) |

| 133 | Medium | [M-CH₃]⁺ |

| 106 | Medium | [M-C₂H₂N]⁺ |

| 77 | Medium | [C₆H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound (5-10 mg) is prepared in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃, 0.5-0.7 mL) in a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

The IR spectrum of solid this compound can be obtained using the KBr pellet method. A small amount of the sample (1-2 mg) is ground with anhydrous potassium bromide (100-200 mg) to a fine powder. This powder is then compressed into a thin, transparent pellet using a hydraulic press. The IR spectrum is recorded in the 4000-400 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectra are acquired using an electron ionization (EI) mass spectrometer. A small amount of the sample is introduced into the ion source, typically via a direct insertion probe. The sample is then ionized by a beam of electrons (70 eV). The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Visualized Workflows

The following diagrams illustrate the general workflows for the spectroscopic analysis of this compound.

Caption: General experimental workflow for spectroscopic analysis.

Caption: Logical relationships in spectroscopic data interpretation.

Potential Research Directions for Novel Benzoxazole Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its derivatives have been extensively investigated and have shown promise as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[1][2][3] This is attributed to the benzoxazole core acting as a structural isostere of natural nucleic acid bases, allowing for interaction with various biopolymers.[2] This technical guide aims to provide an in-depth overview of promising research directions for novel benzoxazole compounds, focusing on key therapeutic areas. It includes a compilation of quantitative biological data, detailed experimental protocols for core assays, and visualizations of relevant signaling pathways to aid researchers in the design and evaluation of new chemical entities.

Anticancer Drug Discovery

Benzoxazole derivatives have emerged as a significant class of compounds in oncology research, with several demonstrating potent cytotoxic activity against a range of cancer cell lines.[4][5] A primary avenue of investigation is the development of benzoxazole-based kinase inhibitors.

Targeting VEGFR-2

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a critical process for tumor growth and metastasis.[6] Several novel benzoxazole-benzamide conjugates and other derivatives have been designed as potent VEGFR-2 inhibitors.[4][6]

Table 1: Anticancer Activity and VEGFR-2 Inhibition of Selected Benzoxazole Derivatives

| Compound | Target Cell Line | IC50 (µM) | VEGFR-2 Inhibition IC50 (µM) | Reference |

| 1 | HCT-116 | - | 0.268 | [6] |

| 11 | HCT-116 | - | 0.361 | [6] |

| 12l | HepG2 | 10.50 | 0.09738 | [4] |

| 12l | MCF-7 | 15.21 | - | [4] |

| 14a | HepG2 | 3.95 | - | [5] |

| 14a | MCF-7 | 4.054 | - | [5] |

| 14i | HepG2 | 3.22 | - | [5] |

| 14i | MCF-7 | 6.94 | - | [5] |

| 14l | HepG2 | 6.70 | - | [5] |

| 14l | MCF-7 | 6.87 | - | [5] |

| 8d | MCF-7 | 3.43 | 0.0554 | [7] |

| 8d | HCT116 | 2.79 | - | [7] |

| 8d | HepG2 | 2.43 | - | [7] |

| 8a | - | - | 0.0579 | [7] |

| 8e | - | - | 0.0741 | [7] |

| 5e | HepG2 | 4.13 | 0.07 | [8] |

| 5e | HCT-116 | 6.93 | - | [8] |

| 5e | MCF-7 | 8.67 | - | [8] |

| 5c | HepG2 | 5.93 | 0.08 | [8] |

| 5c | HCT-116 | 7.14 | - | [8] |

| 5c | MCF-7 | 8.93 | - | [8] |

| 5f | HepG2 | 6.58 | 0.10 | [8] |

| Sorafenib (Reference) | HepG2 | 9.18 | 0.1 | [8] |

| Sorafenib (Reference) | HCT-116 | 5.47 | - | [8] |

| Sorafenib (Reference) | MCF-7 | 7.26 | - | [8] |

| Sorafenib (Reference) | - | - | 0.352 | [6] |

| Sorafenib (Reference) | - | - | 0.04816 | [4] |

| Sorafenib (Reference) | - | - | 0.0782 | [7] |

Experimental Protocol: In Vitro VEGFR-2 Kinase Assay

This protocol describes a luminescence-based assay to determine the in vitro inhibitory activity of a test compound against VEGFR-2.

Materials:

-

Recombinant Human VEGFR-2 (GST-tagged)

-

5x Kinase Buffer

-

ATP (500 µM)

-

PTK Substrate (e.g., Poly(Glu:Tyr, 4:1))

-

Test benzoxazole compound

-

DMSO

-

Kinase-Glo® Max Reagent

-

White 96-well plates

-

Microplate reader capable of measuring luminescence

Procedure:

-

Buffer Preparation: Prepare 1x Kinase Buffer by diluting the 5x stock with sterile deionized water. DTT can be added to a final concentration of 1 mM.

-

Compound Dilution: Prepare a stock solution of the test benzoxazole compound in DMSO. Perform serial dilutions in 1x Kinase Buffer to achieve the desired final assay concentrations. The final DMSO concentration should not exceed 1%.

-

Master Mixture Preparation: For each 25 µL reaction, prepare a master mix containing 6 µL of 5x Kinase Buffer, 1 µL of 500 µM ATP, 1 µL of 50x PTK substrate, and 17 µL of sterile deionized water.

-

Plate Setup:

-

Add 25 µL of the master mixture to each well.

-

Test Wells: Add 5 µL of the diluted test compound.

-

Positive Control (No Inhibitor): Add 5 µL of 1x Kinase Buffer with the same DMSO concentration as the test wells.

-

Blank (No Enzyme): Add 5 µL of 1x Kinase Buffer.

-

-

Enzyme Addition:

-

To the "Test Wells" and "Positive Control" wells, add 20 µL of diluted VEGFR-2 enzyme (e.g., 1 ng/µL).

-

To the "Blank" wells, add 20 µL of 1x Kinase Buffer.

-

-

Incubation: Gently mix the plate and incubate at 30°C for 45 minutes.

-

Detection:

-

Allow the plate and Kinase-Glo® Max reagent to equilibrate to room temperature.

-

Add 50 µL of Kinase-Glo® Max reagent to each well.

-

Incubate at room temperature for 15 minutes, protected from light.

-

-

Measurement: Measure the luminescence using a microplate reader.

-

Data Analysis: The inhibitory activity is calculated based on the reduction in the luminescence signal in the presence of the test compound compared to the positive control. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then determined.[2][6][9][10]

Signaling Pathway: VEGFR-2 Inhibition by Benzoxazole Derivatives

The binding of a benzoxazole inhibitor to the ATP-binding site of the VEGFR-2 kinase domain prevents autophosphorylation and subsequent activation of downstream signaling pathways, such as the PI3K-AKT and MAPK pathways, which are crucial for endothelial cell proliferation and survival.

Caption: VEGFR-2 signaling pathway and its inhibition by benzoxazole compounds.

Antimicrobial Drug Development

The rise of antimicrobial resistance has created an urgent need for new classes of antibiotics. Benzoxazole derivatives have demonstrated significant activity against a variety of bacterial and fungal strains.[1][11]

Table 2: Antimicrobial Activity (MIC) of Selected Benzoxazole Derivatives

| Compound | B. subtilis (µM) | E. coli (µM) | P. aeruginosa (µM) | S. typhi (µM) | K. pneumoniae (µM) | C. albicans (µM) | A. niger (µM) | Reference |

| 1 | - | - | - | - | - | 0.34 x 10⁻³ | - | [11] |

| 10 | 1.14 x 10⁻³ | - | - | - | - | - | - | [11] |

| 13 | - | - | 2.57 x 10⁻³ | - | - | - | - | [11] |

| 16 | - | - | - | - | 1.22 x 10⁻³ | - | - | [11] |

| 19 | - | - | - | 2.40 x 10⁻³ | - | - | 2.40 x 10⁻³ | [11] |

| 20 | - | - | - | 2.40 x 10⁻³ | - | - | - | [11] |

| 24 | - | 1.40 x 10⁻³ | - | - | - | - | - | [11] |

| Ofloxacin (Reference) | 0.70 x 10⁻³ | 0.70 x 10⁻³ | 0.70 x 10⁻³ | 0.70 x 10⁻³ | 0.70 x 10⁻³ | - | - | [11] |

| Fluconazole (Reference) | - | - | - | - | - | 1.15 x 10⁻³ | 1.15 x 10⁻³ | [11] |

Experimental Protocol: Agar Disk Diffusion Method

This method is a qualitative test for antimicrobial susceptibility.

Materials:

-

Mueller-Hinton agar plates

-

Sterile cotton swabs

-

Bacterial or fungal culture

-

0.5 McFarland turbidity standard

-

Sterile saline or broth

-

Paper disks impregnated with known concentrations of the test benzoxazole compounds

-

Standard antibiotic disks (positive control)

-

Forceps

-

Incubator

Procedure:

-

Inoculum Preparation: From a fresh (18-24 hour) culture, select 3-5 isolated colonies and suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match the 0.5 McFarland standard.

-

Plate Inoculation: Within 15 minutes of preparation, dip a sterile cotton swab into the adjusted inoculum. Remove excess fluid by pressing the swab against the inside of the tube. Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.

-

Disk Application: Using sterile forceps, place the benzoxazole-impregnated disks and control antibiotic disks onto the inoculated agar surface. Gently press each disk to ensure complete contact with the agar.

-

Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.

-

Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter.[12][13][14]

Experimental Workflow: Antimicrobial Susceptibility Testing

The following diagram illustrates the workflow for determining the antimicrobial activity of novel benzoxazole compounds.

Caption: Experimental workflow for antimicrobial activity screening of benzoxazoles.

Neuroprotective Agents for Neurodegenerative Diseases

Recent studies have highlighted the potential of benzoxazole derivatives as neuroprotective agents, particularly in the context of Alzheimer's disease.[15] Some compounds have shown the ability to protect neuronal cells from β-amyloid-induced toxicity.

Table 3: Neuroprotective Activity of Selected Benzoxazole Derivatives

| Compound | Target/Assay | IC50 (µM) | Reference |

| 2 | Acetylcholinesterase (AChE) Inhibition | 6.40 | [13] |

| 2 | Butyrylcholinesterase (BuChE) Inhibition | 7.50 | [13] |

| 15 | Acetylcholinesterase (AChE) Inhibition | 5.80 | [13] |

| 15 | Butyrylcholinesterase (BuChE) Inhibition | 7.20 | [13] |

| 16 | Acetylcholinesterase (AChE) Inhibition | 6.90 | [13] |

| 16 | Butyrylcholinesterase (BuChE) Inhibition | 7.60 | [13] |

| Donepezil (Reference) | Acetylcholinesterase (AChE) Inhibition | 33.65 | [13] |

| Donepezil (Reference) | Butyrylcholinesterase (BuChE) Inhibition | 35.80 | [13] |

Signaling Pathway: Neuroprotection via Akt/GSK-3β/NF-κB Pathway

Certain neuroprotective benzoxazole derivatives have been shown to promote the phosphorylation of Akt and glycogen synthase kinase-3β (GSK-3β), leading to a decrease in the expression of the pro-inflammatory transcription factor NF-κB. This cascade of events helps to mitigate β-amyloid-induced apoptosis and neuroinflammation.

Caption: Neuroprotective mechanism of benzoxazoles via the Akt/GSK-3β/NF-κB pathway.

Novel Synthetic Methodologies

The development of efficient and versatile synthetic routes to novel benzoxazole derivatives is crucial for expanding the chemical space available for drug discovery. Recent advances have focused on one-pot syntheses and the use of environmentally friendly catalysts.[1][16][17][18]

General One-Pot Synthesis of 2-Substituted Benzoxazoles

This protocol describes a general method for the synthesis of 2-substituted benzoxazoles from 2-aminophenols and aldehydes.

Materials:

-

2-Aminophenol

-

Aromatic or aliphatic aldehyde

-

Catalyst (e.g., molecular iodine, imidazolium chloride)

-

Solvent (e.g., DMA, or solvent-free)

-

Ethyl acetate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a reaction vessel, combine 2-aminophenol (1 equivalent), the desired aldehyde (1 equivalent), and a catalytic amount of the chosen catalyst.

-

Reaction Conditions: The reaction mixture is then subjected to the appropriate conditions. For example, when using molecular iodine, the mixture can be stirred at room temperature or subjected to microwave irradiation in a solvent-free condition.[1] If using imidazolium chloride in DMA, the mixture is stirred at 140°C for several hours.[16]

-

Work-up: Upon completion of the reaction (monitored by TLC), the mixture is cooled to room temperature. If a solvent was used, it is removed under reduced pressure. The residue is then typically dissolved in a suitable organic solvent like ethyl acetate and washed with water.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to yield the desired 2-substituted benzoxazole.[1][16]

Synthetic Scheme: One-Pot Synthesis of Benzoxazoles

The following diagram illustrates a generalized one-pot synthesis of 2-substituted benzoxazoles.

Caption: Generalized one-pot synthesis of 2-substituted benzoxazoles.

Future Research Directions and Conclusion

The benzoxazole scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Future research should focus on several key areas:

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the benzoxazole core and its substituents will be crucial to optimize potency and selectivity for specific biological targets.

-

Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which benzoxazole derivatives exert their biological effects will enable more rational drug design.

-

Development of Drug Delivery Systems: Formulating promising benzoxazole compounds into advanced drug delivery systems could enhance their bioavailability and therapeutic efficacy.

-

Exploration of New Therapeutic Areas: While significant research has focused on cancer, infectious diseases, and neurodegeneration, the diverse biological activities of benzoxazoles suggest their potential in other areas, such as inflammatory and metabolic disorders.

References

- 1. tandfonline.com [tandfonline.com]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. tandfonline.com [tandfonline.com]

- 5. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. Design, synthesis, molecular docking, and anticancer activity of benzoxazole derivatives as VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. hardydiagnostics.com [hardydiagnostics.com]

- 13. asm.org [asm.org]

- 14. Agar Diffusion Test: the primary method to determine the antimicrobial activity - Modern Medical Laboratory Journal [modernmedlab.com]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. mdpi.com [mdpi.com]

- 18. One‐pot green synthesis of benzoxazole derivatives through molecular sieve‐catalyzed oxidative cyclization reaction | Semantic Scholar [semanticscholar.org]

Methodological & Application

Application Notes & Protocols: Synthesis and Derivatization of 2-Methyl-1,3-benzoxazol-5-amine

Audience: Researchers, scientists, and drug development professionals.

Abstract: The benzoxazole scaffold is a prominent heterocyclic motif found in numerous pharmacologically active compounds. Derivatives of 2-Methyl-1,3-benzoxazol-5-amine, in particular, are valuable intermediates for the synthesis of novel therapeutic agents, demonstrating a wide range of biological activities including antimicrobial and anticancer effects. This document provides detailed protocols for the synthesis of the core this compound intermediate and its subsequent derivatization into amides and Schiff bases. Quantitative biological activity data is presented to highlight the potential of these derivatives in drug discovery.

Introduction

Benzoxazole and its derivatives are a significant class of heterocyclic compounds that exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, antifungal, anti-inflammatory, and anticonvulsant properties. [1]The fused benzene and oxazole ring system provides a rigid, planar structure that can effectively interact with various biological targets. The 2-substituted benzoxazoles, in particular, have garnered substantial interest in medicinal chemistry due to their diverse pharmacological applications. [2]This application note focuses on the synthesis of this compound, a key building block, and its conversion into libraries of amide and Schiff base derivatives for biological screening.

Synthesis of this compound (3)

The synthesis of the core amine intermediate is typically achieved via a two-step process starting from 4-amino-3-nitrophenol (1). The first step involves the cyclization to form the benzoxazole ring, followed by the reduction of the nitro group.

Caption: Overall synthesis route for this compound derivatives.

Protocol 2.1: Synthesis of 2-Methyl-5-nitro-1,3-benzoxazole (2)

This procedure involves the cyclocondensation of 4-amino-3-nitrophenol with an acetylating agent.

-

Reagents and Materials:

-

4-Amino-3-nitrophenol (1.0 eq)

-

Acetic Anhydride (1.5 eq)

-

Polyphosphoric Acid (PPA) or another suitable acid catalyst

-

Round-bottom flask, magnetic stirrer, heating mantle

-

Ice bath, filtration apparatus

-

-

Procedure:

-

To a round-bottom flask, add 4-amino-3-nitrophenol (1.0 eq) and polyphosphoric acid.

-

Slowly add acetic anhydride (1.5 eq) to the mixture while stirring.

-

Heat the reaction mixture to 120-140°C for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and then pour it carefully onto crushed ice with vigorous stirring.

-

The precipitated solid is collected by filtration, washed thoroughly with water until the filtrate is neutral, and then dried.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield pure 2-Methyl-5-nitro-1,3-benzoxazole (2).

-

Protocol 2.2: Synthesis of this compound (3)

This step involves the reduction of the nitro group of intermediate (2).

-

Reagents and Materials:

-

2-Methyl-5-nitro-1,3-benzoxazole (2) (1.0 eq)

-

Stannous chloride dihydrate (SnCl₂) (3.0-4.0 eq)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol (or other suitable solvent)

-

Sodium hydroxide (NaOH) solution

-

Ethyl acetate for extraction

-

-

Procedure:

-

Dissolve 2-Methyl-5-nitro-1,3-benzoxazole (2) in ethanol in a round-bottom flask.

-

Add a solution of stannous chloride dihydrate in concentrated HCl dropwise to the flask at 0-5°C.

-

After the addition is complete, allow the mixture to stir at room temperature for several hours, or until TLC indicates the complete consumption of the starting material.

-

Pour the reaction mixture into an ice-water bath and neutralize carefully with a cold aqueous NaOH solution to a pH of 8-9.

-

The product will precipitate out or can be extracted with an organic solvent like ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude this compound (3).

-

Purify the product by column chromatography or recrystallization.

-

Synthesis of Derivatives

The primary amine at the C-5 position is a versatile handle for creating diverse libraries of compounds through reactions such as acylation or condensation.

Protocol 3.1: Synthesis of Amide Derivatives via Schotten-Baumann Reaction

The Schotten-Baumann reaction is a classic method for acylating amines using an acyl chloride in the presence of a base. [3]This reaction is typically performed in a two-phase solvent system to neutralize the HCl byproduct. [4]

Caption: Experimental workflow for the synthesis of amide derivatives.

-

Procedure:

-

Dissolve this compound (3) (1.0 eq) in a 10% aqueous sodium hydroxide solution in an Erlenmeyer flask.

-

Add the desired acyl chloride (e.g., benzoyl chloride, 1.1 eq) dropwise while vigorously shaking or stirring the flask.

-

After the addition is complete, seal the flask and continue to shake/stir vigorously for 15-30 minutes. The completion of the reaction is often indicated by the disappearance of the pungent smell of the acyl chloride.

-

The amide product typically precipitates as a solid.

-

Collect the solid by filtration and wash it multiple times with cold water to remove any unreacted starting materials and salts.

-

Dry the solid and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure amide derivative.

-

Protocol 3.2: Synthesis of Schiff Base Derivatives

Schiff bases (or imines) are formed by the condensation reaction between a primary amine and an aldehyde or ketone.

Caption: Experimental workflow for the synthesis of Schiff base derivatives.

-

Procedure:

-

In a round-bottom flask, dissolve equimolar amounts of this compound (3) and the desired aromatic aldehyde in absolute ethanol.

-

Add a few drops of glacial acetic acid as a catalyst.

-

Attach a condenser and reflux the reaction mixture for 4-6 hours.

-

Monitor the reaction's progress using TLC.

-

Upon completion, cool the mixture in an ice bath to induce precipitation of the product.

-

Collect the resulting solid by filtration, wash with a small amount of cold ethanol, and dry to yield the Schiff base derivative.

-

Applications and Biological Activity

Derivatives of the benzoxazole core are widely investigated for their potential as therapeutic agents. Key areas of activity include antimicrobial and anticancer applications.

Anticancer Activity

Several studies have demonstrated the potent cytotoxic effects of benzoxazole derivatives against various cancer cell lines. The activity is often dependent on the nature and position of substituents on the benzoxazole and appended rings.

Table 1: In Vitro Cytotoxic Activity of Selected Benzoxazole Derivatives

| Compound ID | Cell Line | Activity (IC₅₀ in µM) | Reference |

|---|---|---|---|

| Derivative 11 | MDA-MB-231 (Breast) | 5.63 | [5] |

| Derivative 12 | MDA-MB-231 (Breast) | 6.14 | [5] |

| Derivative 11 | MCF-7 (Breast) | 3.79 | [5] |

| Derivative 12 | MCF-7 (Breast) | 6.05 | [5] |

| Derivative 13 | MDA-MB-231 (Breast) | 7.52 | [5] |

| Derivative 19 | CNS Cancer (SNB-75) | %GI = 35.49 | [6] |

| Derivative 20 | CNS Cancer (SNB-75) | %GI = 31.88 | [6] |

(Note: Compound IDs are as per the cited literature. The core structures are benzoxazole-based but may not be direct derivatives of this compound.)

Antimicrobial Activity

Benzoxazole derivatives have shown significant activity against a range of bacterial and fungal pathogens. One of the proposed mechanisms for their antibacterial action is the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication. [3][4]This target is attractive as it is present in bacteria but not in mammals, suggesting potential for selective toxicity. [3]

Caption: Proposed antibacterial mechanism via inhibition of DNA gyrase.

Table 2: In Vitro Antimicrobial Activity of Selected Benzoxazole Derivatives

| Organism | Activity Metric | Value (µg/mL) | Reference |

|---|---|---|---|

| Pseudomonas aeruginosa | MIC | 250 - 7.8 | [7] |

| Candida krusei | MIC | 250 - 7.8 | [7] |

| E. coli (at 25 µg/mL) | Antibacterial | Potent Activity | [2] |

| S. aureus (at 25 µg/mL) | Antibacterial | Potent Activity | [2] |

| Candida albicans | MIC | 3.12 - 50 | [8] |